molecular formula C15H21NO3 B13017976 Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate

Cat. No.: B13017976
M. Wt: 263.33 g/mol
InChI Key: CHSCSXLMFNHJOY-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate is a cyclobutane-based chemical intermediate designed for research and development applications. Compounds featuring the aminocyclobutanecarboxylate moiety, such as ethyl 1-aminocyclobutanecarboxylate, serve as crucial synthetic building blocks in organic and medicinal chemistry . Specifically, 1,3-disubstituted cyclobutane derivatives are valuable precursors in pharmaceutical synthesis, with documented use in the preparation of radiopharmaceuticals like the amino acid derivative fluciclovine (F-18) for positron emission tomography (PET) . The structure of this compound, incorporating a protected hydroxymethyl side chain (as the benzyl ether) and a protected amino group (as the free amine and ethyl ester), suggests its utility in constructing more complex molecules, potentially for in vivo imaging or as a component in drug discovery projects . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-amino-3-(phenylmethoxymethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-14(17)15(16)8-13(9-15)11-18-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11,16H2,1H3

InChI Key

CHSCSXLMFNHJOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)COCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.

    Amination: The amino group is introduced through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

    Esterification: The ethyl ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or primary amines .

Scientific Research Applications

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1-(2-(benzyloxy)ethyl)cyclobutane-1-carboxylate (Compound 11)
  • Structure : Methyl ester (-COOCH₃) at position 1 and a benzyloxyethyl (-CH₂-CH₂-O-benzyl) substituent at position 3.
  • Molecular Weight : 218.13 g/mol (neutral molecule, inferred from HRMS [M+Na]⁺ = 241.1199) .
  • Key Differences: Ester Group: Methyl ester (vs. Substituent Length: The benzyloxyethyl chain is longer than the benzyloxymethyl group in the target compound, introducing greater steric bulk and flexibility.
  • Synthesis : Photoredox-catalyzed radical addition achieved a 50% yield, lower than the target compound’s optimized protocols .
Methyl 1-(methylamino)cyclobutanecarboxylate (Reference Example 86)
  • Structure: Secondary methylamino (-NHCH₃) group at position 1 and methyl ester (-COOCH₃).
  • Molecular Data: NMR signals (δ 2.29–3.82 ppm) indicate distinct electronic environments due to the methylamino group .
  • Key Differences: Amino Group: Secondary amine (vs. primary -NH₂ in the target) reduces nucleophilicity and hydrogen-bonding capacity.
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate
  • Structure : Hydroxy (-OH) group at position 3 and methyl substituent at position 1.
  • Stereochemistry : (1s,3r) configuration imposes rigid conformational constraints .
  • Key Differences :
    • Hydroxy vs. Benzyloxymethyl : The polar -OH group enhances aqueous solubility but limits membrane permeability compared to the hydrophobic benzyloxymethyl group.
    • Stereochemical Impact : The target compound’s stereochemistry (if defined) could significantly influence biological activity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Features Stability Notes
Target Compound 263.33 -NH₂, -CH₂-O-benzyl, -COOEt Moderate (requires DMSO, 37°C heating) Stable at -80°C (6 months)
Methyl 1-(2-(benzyloxy)ethyl) 218.13 -CH₂-CH₂-O-benzyl, -COOCH₃ Likely lower due to longer chain Synthesized via photoredox (50% yield)
Methyl 1-(methylamino) ~193 (estimated) -NHCH₃, -COOCH₃ Higher aqueous solubility Salt forms (e.g., tosylate) improve crystallinity
Ethyl (1s,3r)-3-hydroxy ~186 (estimated) -OH, -CH₃, -COOEt High (polar -OH group) Stereochemistry critical for activity

Biological Activity

Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CAS No. 1785366-02-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15_{15}H21_{21}NO3_3
  • Molecular Weight : 263.33 g/mol
  • IUPAC Name : Ethyl 1-amino-3-((benzyloxy)methyl)cyclobutane-1-carboxylate
  • Structure : The compound features a cyclobutane ring with an amino group and a benzyloxy methyl substituent, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus (MRSA)20–40
Escherichia coli40–70
Bacillus subtilis<50

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as MRSA, which is crucial given the rising antibiotic resistance observed in clinical settings .

The exact mechanism of action remains under investigation, but it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This aligns with the behavior of similar compounds that target bacterial ribosomes or cell membrane integrity .

Study 1: Antibacterial Efficacy

A study conducted on various derivatives of cyclobutane carboxylates demonstrated that this compound had a higher efficacy compared to traditional antibiotics like ceftriaxone against multi-drug resistant strains. The compound's structure allows for enhanced penetration into bacterial cells, making it a promising candidate for further development .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests revealed that while the compound is effective against bacteria, it maintains low toxicity levels in mammalian cell lines. This is crucial for its potential therapeutic application, as compounds with high antibacterial activity often exhibit cytotoxic effects on human cells .

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